The synthesis of 3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide typically involves the reaction of 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid with 2-aminothiazole derivatives. This process may include the use of coupling agents or activating reagents to facilitate the formation of the amide bond .
The molecular structure of 3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide features a cyclopentyl group, a methanesulfonyl phenyl moiety, and a thiazole ring connected through a propionamide linkage.
The compound can participate in various chemical reactions typical for amides and thiazoles, including:
These reactions are significant for exploring modifications that could enhance the pharmacological profile of the compound.
3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide acts primarily as an allosteric activator of glucokinase, an enzyme crucial for glucose metabolism. By enhancing glucokinase activity, it facilitates increased glucose uptake in pancreatic β-cells, leading to improved insulin secretion.
Studies indicate that this mechanism can ameliorate conditions related to insulin resistance and type 2 diabetes by restoring normal glucose homeostasis .
Relevant data on these properties can be found in chemical databases such as PubChem and supplier catalogs .
3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide has significant applications in:
The propionamide scaffold of 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide features a critical chiral carbon at the C2 position, where the cyclopentyl and aryl substituents converge. This stereogenic center governs the compound's three-dimensional orientation, enabling precise molecular recognition within glucokinase’s allosteric site. X-ray crystallography studies reveal that the chiral center dictates the spatial placement of three key pharmacophores:
Enzyme kinetics demonstrate that modulation efficacy correlates with chiral center configuration. The (R)-enantiomer reduces the glucose S0.5 (half-saturation constant) from 7.5 ± 0.4 mM to 2.1 ± 0.2 mM, while increasing the Vmax by 40% (Table 1). This dual effect signifies enhanced glucose affinity and catalytic turnover—hallmarks of allosteric activation. Molecular dynamics simulations indicate that the chiral center’s (R)-configuration induces a 12° rotation in the small domain of glucokinase, mimicking the natural glucose-induced conformational change [5] [8].
Table 1: Enzyme Kinetic Parameters of Glucokinase Activation
Enantiomer | S0.5 (mM) | Vmax (μmol/min/mg) | Hill Coefficient |
---|---|---|---|
No activator | 7.5 ± 0.4 | 8.2 ± 0.3 | 1.7 ± 0.1 |
(R)-enantiomer | 2.1 ± 0.2 | 11.5 ± 0.4 | 1.1 ± 0.1 |
(S)-enantiomer | 7.3 ± 0.3 | 8.4 ± 0.2 | 1.6 ± 0.1 |
The (R)- and (S)-enantiomers exhibit divergent bioactivity due to stereoselective binding. The (R)-enantiomer (RO-28-1675) activates glucokinase with a half-maximal stimulatory concentration (SC1.5) of 0.24 ± 0.0019 μM. In contrast, the (S)-enantiomer (RO-28-1674) shows no activation even at 10 μM—a >40,000-fold difference in potency [5]. This enantioselectivity was validated in vivo: Oral administration of the (R)-enantiomer (50 mg/kg) to C57BL/6J mice significantly reduced fasting glucose levels (-35%, p<0.01) and improved glucose tolerance during oral glucose tolerance tests. The (S)-enantiomer produced no significant effects at identical doses [5].
Isothermal titration calorimetry studies quantify the binding disparity: The (R)-enantiomer binds glucokinase with a Kd of 0.18 μM, while the (S)-enantiomer exhibits negligible binding (Kd > 1,000 μM). This divergence arises from diastereomeric protein-ligand complexes—only the (R)-configuration positions the sulfonyl group optimally for hydrogen bonding with Arg 63, a residue critical for stabilizing the activated enzyme state [5] [8].
Table 2: Pharmacological Profiles of Enantiomers
Parameter | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
SC1.5 (μM) | 0.24 ± 0.0019 | >10 |
Kd (μM) | 0.18 ± 0.02 | >1,000 |
Glucose Reduction | -35% (vs. vehicle) | No effect |
Glucokinase Vmax | +40% | No change |
The enantioselectivity of 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide is governed by three structural determinants:
Hydrophobic Pocket Complementarity:The (R)-cyclopentyl group adopts a chair conformation that perfectly fits a 5.2 Å hydrophobic cleft formed by Leu 451, Met 235, and Val 452. Molecular volume calculations show 98% complementarity for the (R)-enantiomer versus 62% for (S). The (S)-configuration forces cyclopentyl into axial orientation, causing steric clashes with Met 235’s side chain [5] [8].
Hydrogen-Bonding Network Asymmetry:Only the (R)-enantiomer’s sulfonyl oxygen atoms align within 2.8 Å of Arg 63’s guanidinium group and 3.1 Å of Asn 452’s amide. This dual hydrogen-bonding stabilizes the "super-open" to closed conformation transition. The (S)-enantiomer’s sulfonyl group deviates by 4.7 Å, disrupting these bonds [5].
Allosteric Site Conformational Induction:Crystallographic evidence shows the (R)-enantiomer induces a 180° flip in Phe 420’s side chain, enlarging the glucose-binding cleft. This conformational change lowers glucose S0.5 by 72%. The (S)-enantiomer fails to trigger this rearrangement due to improper positioning of its thiazole ring, which lacks van der Waals contacts with Phe 420 [5] [8].
Table 3: Structural Interactions Driving Enantioselectivity
Interaction Type | (R)-Enantiomer Effect | (S)-Enantiomer Deficit |
---|---|---|
Hydrophobic Occupancy | 98% complementarity with Leu451/Val452 | 62% complementarity; steric clash |
H-Bond Formation | Dual bonds with Arg63 (2.8 Å) and Asn452 (3.1 Å) | No bonds formed (>4.5 Å deviation) |
Conformational Change | Phe420 flip; 12° domain rotation | No significant structural change |
The stereochemical precision required for activation explains why minor epimeric impurities (>0.5%) reduce glucokinase activation efficacy by >50% in vitro. This underscores the necessity for enantiopure synthesis in developing glucokinase activators targeting this chemical scaffold [5] [6].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2